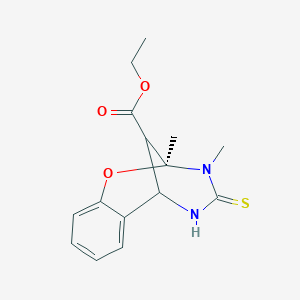
N-(2,3-dimethylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been widely used in scientific research for its diverse applications in various fields.
作用機序
N-(2,3-dimethylphenyl)-4-methylbenzamide acts as a DNA-damaging agent by forming DNA adducts, which can lead to mutations and chromosomal aberrations. N-(2,3-dimethylphenyl)-4-methylbenzamide is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can react with DNA to form adducts. The formation of DNA adducts can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, which can result in the development of cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-methylbenzamide has been shown to induce tumors in various animal models. N-(2,3-dimethylphenyl)-4-methylbenzamide-induced tumors have been found in the skin, mammary gland, lung, liver, and other organs. N-(2,3-dimethylphenyl)-4-methylbenzamide has also been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer. N-(2,3-dimethylphenyl)-4-methylbenzamide has been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and DNA repair.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-4-methylbenzamide has several advantages as a research tool. N-(2,3-dimethylphenyl)-4-methylbenzamide is a potent carcinogen, which allows for the induction of tumors in animal models. N-(2,3-dimethylphenyl)-4-methylbenzamide is also a well-characterized compound, which allows for the reproducibility of experiments. However, N-(2,3-dimethylphenyl)-4-methylbenzamide has some limitations as a research tool. N-(2,3-dimethylphenyl)-4-methylbenzamide is a toxic compound, which requires careful handling and disposal. N-(2,3-dimethylphenyl)-4-methylbenzamide-induced tumors can take several months to develop, which can limit the speed of experiments.
将来の方向性
There are several future directions for the use of N-(2,3-dimethylphenyl)-4-methylbenzamide in scientific research. N-(2,3-dimethylphenyl)-4-methylbenzamide can be used to study the role of specific genes and signaling pathways in the development of cancer. N-(2,3-dimethylphenyl)-4-methylbenzamide can also be used to study the mechanisms of drug metabolism and toxicity. N-(2,3-dimethylphenyl)-4-methylbenzamide can be used in combination with other compounds to study the synergistic effects of carcinogens. Finally, N-(2,3-dimethylphenyl)-4-methylbenzamide can be used to develop new cancer therapies by targeting specific DNA adducts.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic compound that has been widely used in scientific research for its diverse applications. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used to induce tumors in animal models, study the role of certain enzymes in drug metabolism, and study the mechanisms of DNA damage and repair. N-(2,3-dimethylphenyl)-4-methylbenzamide has several advantages as a research tool, but also has some limitations. There are several future directions for the use of N-(2,3-dimethylphenyl)-4-methylbenzamide in scientific research, which can help in the development of new cancer therapies and the understanding of the mechanisms of carcinogenesis.
合成法
N-(2,3-dimethylphenyl)-4-methylbenzamide can be synthesized by reacting 2,3-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-4-methylbenzamide as a white crystalline solid with a melting point of 120-121°C. The purity of N-(2,3-dimethylphenyl)-4-methylbenzamide can be confirmed by using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-methylbenzamide has been extensively used in scientific research as a tool to study various biological processes. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used to induce tumors in animal models, which has helped in the development of cancer therapies. N-(2,3-dimethylphenyl)-4-methylbenzamide has also been used to study the role of certain enzymes in the metabolism of drugs and xenobiotics. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used as a substrate to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEZYBJUGPZQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-isochromen-1-one](/img/structure/B448413.png)
![3-(Butylsulfanyl)-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448415.png)

![(2E)-4-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B448418.png)
![methyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B448419.png)
![5-bromo-N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B448420.png)
![2-[(3-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448421.png)

![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448424.png)
![Dimethyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate)](/img/structure/B448425.png)

![Ethyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448430.png)
![9,9-Dimethyl-5-(3-methylbutanoyl)-6-(2-thienyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448434.png)
